Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-
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Overview
Description
Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- is a synthetic organic compound with the molecular formula C21H40N2O3 It is a member of the amide family, characterized by the presence of a hexadecanamide backbone and a propyl group substituted with an oxoacetylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- typically involves the amidation of hexadecanoic acid (palmitic acid) with N-[3-aminopropyl]acetamide. The reaction is often catalyzed by agents such as lead acetate to increase the reaction rate and yield . The process can be carried out under solvent-free conditions to minimize environmental impact and reduce costs .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The use of esters instead of carboxylic acids can also enhance the reaction rate and yield by shifting the equilibrium towards the desired product .
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the oxoacetyl group to a hydroxyl group.
Substitution: This reaction can replace the oxoacetyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between amides and biological molecules.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]- involves its interaction with specific molecular targets. The oxoacetyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The propyl group can also interact with hydrophobic regions of proteins and other biomolecules, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide: Lacks the oxoacetyl group, making it less reactive.
N-[3-[Bis(2-hydroxyethyl)amino]propyl]hexadecanamide: Contains additional hydroxyl groups, increasing its hydrophilicity.
N-[3-(dimethylamino)propyl]hexadecanamide: Contains a dimethylamino group, altering its chemical properties and reactivity.
Properties
CAS No. |
326859-76-1 |
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Molecular Formula |
C21H40N2O3 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
N-[3-(oxaldehydoylamino)propyl]hexadecanamide |
InChI |
InChI=1S/C21H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20(25)22-17-15-18-23-21(26)19-24/h19H,2-18H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
XGPLRJSBFPFZFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCNC(=O)C=O |
Origin of Product |
United States |
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